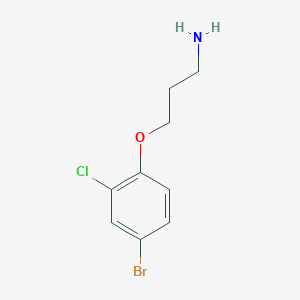
3-(4-Bromo-2-chlorophenoxy)-propylamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-2-chlorophenoxy)-propylamine” can be inferred from its name. It likely contains a three-carbon chain (propyl) with an amine group (-NH2) at one end and a phenol group (a benzene ring with a hydroxyl group) at the other. The phenol group is further substituted with bromine and chlorine atoms .
Aplicaciones Científicas De Investigación
Metabolic Pathways and Metabolites Identification
Researchers have extensively studied the metabolic pathways and identification of metabolites for compounds similar to 3-(4-Bromo-2-chlorophenoxy)-propylamine. For instance, Kanamori et al. (2002) delved into the in vivo metabolism of a related compound in rats, identifying several metabolites through gas chromatography-mass spectrometry, suggesting the operation of multiple metabolic pathways including deamination, reduction, oxidation, and acetylation of the amino group (Kanamori et al., 2002). Similarly, Rohanová et al. (2008) examined the disposition and kinetic profile of a psychoactive compound in rats, revealing insights into drug retention in lung tissue, its penetration through the blood/brain barrier, and the distribution of its metabolites in tissues like the brain and liver (Rohanová et al., 2008).
Therapeutic Potentials
Pereira et al. (1998) explored the therapeutic potential of propenamine derivatives, specifically targeting Trypanosoma cruzi infection in mice. Their study highlights the promising activity of a bromo derivative against the infection, pointing towards the potential of such derivatives as chemotherapeutic agents for Chagas' disease (Pereira et al., 1998).
Pharmacological Investigations
The pharmacological properties of compounds structurally related to this compound have also been a subject of investigation. For instance, Hapke and Prigge (1976) studied the actions of Propafenone, a compound with a similar structure, in animal experiments, revealing its significant antiarrhythmic action and effects on various circulatory parameters (Hapke & Prigge, 1976).
Propiedades
IUPAC Name |
3-(4-bromo-2-chlorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQXNNKQZJAFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)
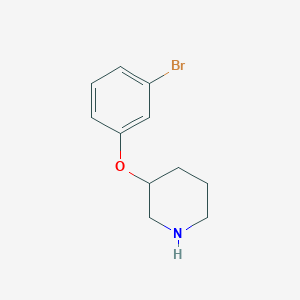
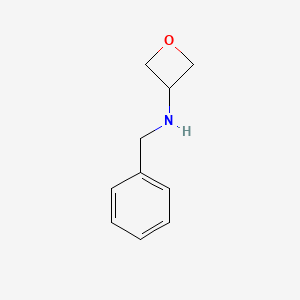

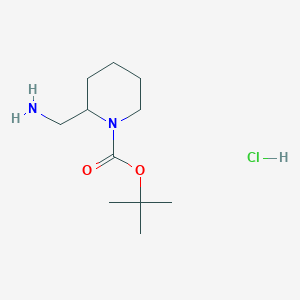
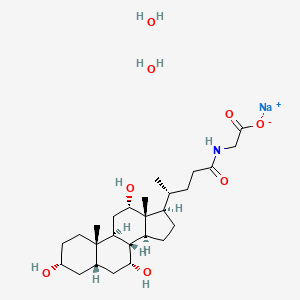
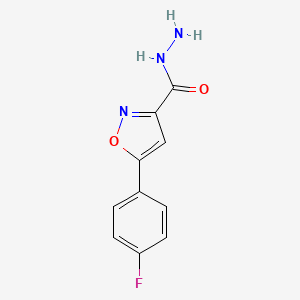
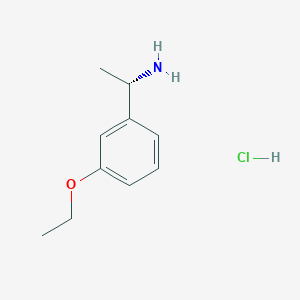

![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)
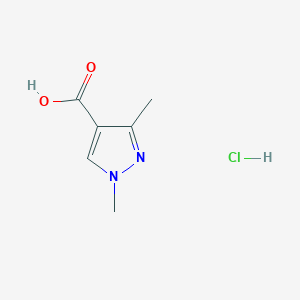
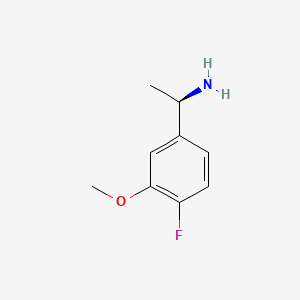
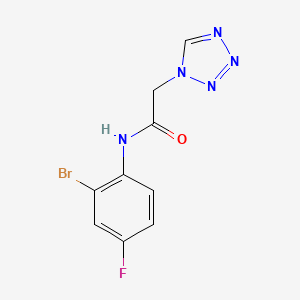
![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)
